Met/pdgfra-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

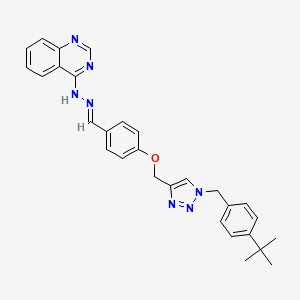

Molecular Formula |

C29H29N7O |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |

InChI |

InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+ |

InChI Key |

KSSCDIVAUZWVFC-KPGMTVGESA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Dual Inhibitor Met/pdgfra-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met/pdgfra-IN-2, a novel quinazoline-1,2,3-triazole hybrid compound, has emerged as a promising dual inhibitor of the receptor tyrosine kinases (RTKs) MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1] These RTKs are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes and the underlying signaling cascades. The information presented herein is supported by a comprehensive review of available scientific literature, with a focus on quantitative data, experimental methodologies, and visual representation of molecular interactions.

Introduction

The MET and PDGFRA signaling pathways are frequently activated in cancer through mechanisms such as gene amplification, mutation, or ligand-dependent autocrine/paracrine loops.[2] This aberrant activation drives tumor growth, angiogenesis, and metastasis. This compound (also referred to as compound 8h in primary literature) is a small molecule inhibitor designed to target the kinase activity of both MET and PDGFRA.[1] Its dual inhibitory action presents a potential therapeutic advantage by simultaneously blocking two key oncogenic signaling axes.

Biochemical Mechanism of Action

This compound functions as a protein kinase inhibitor, targeting the catalytic activity of both MET and PDGFRA. While the precise binding mode has been suggested through molecular docking studies, it is hypothesized to interact with the ATP-binding pocket of the kinase domains, thereby preventing the phosphorylation of downstream substrates.

A related compound from the same chemical series, compound 8c, was shown to be an ATP-competitive inhibitor of MET kinase.[1] Although not explicitly stated for this compound, it is highly probable that it shares a similar competitive mechanism of inhibition.

Table 1: In vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) |

| 8c (related compound) | MET | 36.0 |

Data from Mortazavi M, et al. Sci Rep. 2023.[1]

Cellular Mechanism of Action

This compound exerts its anticancer effects through the induction of apoptosis and the inhibition of cell proliferation in cancer cells that are dependent on MET signaling.

Inhibition of Cell Proliferation

This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines, with a more pronounced effect observed in MET-positive cells.

Table 2: Anti-proliferative Activity of this compound (Compound 8h)

| Cell Line | Cancer Type | MET Status | IC50 (µM) |

| AsPc-1 | Pancreatic Cancer | Positive | 9.7 |

| EBC-1 | Lung Cancer | Positive | 6.1 |

| MKN-45 | Gastric Cancer | Positive | 12.0 |

| Mia-Paca-2 | Pancreatic Cancer | - | 11.5 |

| HT-29 | Colon Cancer | - | 8.6 |

| K562 | Chronic Myelogenous Leukemia | - | 34.4 |

Data from Mortazavi M, et al. Sci Rep. 2023.[1]

Induction of Apoptosis

A key mechanism through which this compound mediates its anti-tumor effects is the induction of programmed cell death, or apoptosis. Treatment of MET-overexpressing AsPC-1 cells with this compound resulted in a significant increase in the apoptotic cell population.[1]

Signaling Pathways

The inhibition of MET and PDGFRA by this compound disrupts downstream signaling cascades crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt and Ras/MEK/ERK pathways.

MET Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the MET receptor leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling. This compound blocks this initial phosphorylation event.

PDGFRA Signaling Pathway

Similarly, the binding of Platelet-Derived Growth Factor (PDGF) to its receptor, PDGFRA, initiates a signaling cascade that is also abrogated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the MET kinase.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant MET kinase, a suitable substrate (e.g., a poly-GT peptide), ATP, and serial dilutions of this compound in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Reaction Incubation: In a 384-well plate, add the MET kinase, the test compound or vehicle control, and initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the kinase reaction and add the HTRF detection reagents. These typically consist of a Europium cryptate-labeled antibody that recognizes a non-phosphorylated part of the substrate and an XL665-labeled antibody that recognizes the phosphorylated substrate.

-

Signal Development: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the formation of the FRET (Förster Resonance Energy Transfer) complex.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (Europium) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The percentage of inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the effect of a compound on cell growth by measuring the total protein content of adherent cells.

Protocol:

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Allow the plates to air dry and then solubilize the bound SRB dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization or scraping.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

This compound is a potent dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways. This ultimately results in the induction of apoptosis and the inhibition of cell growth in susceptible cancer cell populations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anticancer agent. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Dual Kinase Inhibition of MET and PDGFRA by Met/pdgfra-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met/pdgfra-IN-2 is a novel synthetic compound identified as a potent dual inhibitor of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases. Aberrant signaling through these receptor tyrosine kinases (RTKs) is a known driver in the proliferation and survival of various cancer cells. The concurrent inhibition of both MET and PDGFRA presents a promising therapeutic strategy to overcome resistance mechanisms and improve treatment outcomes in cancers where these pathways are co-activated. This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, the signaling pathways it targets, detailed experimental protocols for its characterization, and a summary of its biological activity.

Mechanism of Action and Signaling Pathways

This compound, a quinazoline-1,2,3-triazole hybrid, exerts its anticancer effects by directly inhibiting the kinase activity of both MET and PDGFRA. This inhibition blocks the phosphorylation of the receptors and subsequently abrogates downstream signaling cascades crucial for cancer cell growth, proliferation, and survival. The primary signaling pathways affected by the dual inhibition of MET and PDGFRA include the RAS/MAPK and PI3K/Akt/mTOR pathways.

The MET signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a series of intracellular events that promote cell proliferation, motility, and invasion. Similarly, the activation of PDGFRA by its ligands leads to the stimulation of pathways that are critical for cell growth and division. By blocking both of these upstream receptors, this compound effectively shuts down these pro-cancerous signaling networks, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Dual inhibition of MET and PDGFRA by this compound blocks downstream pro-survival pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against MET and PDGFRA kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | This compound (Compound 8h) IC50 (µM) |

| MET | 36 |

| PDGFRA | Not explicitly quantified in the primary literature, but identified as a significant target in kinase selectivity profiling. |

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | MET Status | This compound (Compound 8h) IC50 (µM)[1] |

| AsPc-1 | Pancreatic | MET-positive | 9.7[1] |

| EBC-1 | Lung | MET-positive | 6.1[1] |

| MKN-45 | Gastric | MET-positive | 12.0[1] |

| Mia-Paca-2 | Pancreatic | MET-positive | 11.5[1] |

| HT-29 | Colon | MET-positive | 8.6[1] |

| K562 | Leukemia | MET-positive | 34.4[1] |

Experimental Protocols

Synthesis of this compound (Compound 8h)

The synthesis of this compound is a multi-step process starting from 2-amino-N-(p-tolyl)benzamide. The key steps involve the formation of a quinazoline core, followed by the introduction of a propargyl group, and finally a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.

Synthetic scheme for this compound (Compound 8h).

A detailed step-by-step synthesis protocol as described in the primary literature would involve precise quantities of reagents, reaction times, and purification methods, which are essential for replication by other researchers.

MET and PDGFRA Kinase Assays (HTRF)

The inhibitory activity of this compound against MET and PDGFRA was assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow for the HTRF kinase inhibition assay.

Protocol Outline:

-

Compound Preparation: A serial dilution of this compound is prepared in the appropriate assay buffer.

-

Kinase Reaction: The kinase (MET or PDGFRA), a biotinylated substrate peptide, and ATP are added to the wells containing the inhibitor. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.

-

Detection: A detection mixture containing a Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin is added to the wells.

-

Signal Reading: The plate is incubated to allow for the binding of the detection reagents. The HTRF signal is then read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and therefore inversely proportional to the inhibitory activity of the compound.

Cell Viability Assay (Sulforhodamine B - SRB)

The antiproliferative activity of this compound was determined using the SRB assay, a method that relies on the ability of the SRB dye to bind to cellular proteins.

Workflow for the Sulforhodamine B (SRB) cell viability assay.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

-

Staining: The fixed cells are washed and stained with SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, which correlates with the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by this compound was evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Workflow for the Annexin V/PI apoptosis assay.

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Incubation: The stained cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified using a flow cytometer.

Conclusion

This compound is a promising dual kinase inhibitor that effectively targets both MET and PDGFRA signaling pathways. The in vitro data demonstrates its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar dual-target inhibitors. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in relevant cancer models.

References

An In-depth Technical Guide on the Core Roles of MET and PDGFRA in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The receptor tyrosine kinases (RTKs) MET, also known as c-MET or hepatocyte growth factor (HGF) receptor, and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) are pivotal in normal cellular processes, including proliferation, survival, and migration. However, aberrant activation of these receptors through genetic alterations such as gene amplification, point mutations, or chromosomal rearrangements drives the development and progression of numerous cancers.[1][2][3] These oncogenic alterations render cancer cells "addicted" to the sustained signaling from these pathways, making MET and PDGFRA highly attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the signaling pathways, oncogenic mechanisms, and therapeutic strategies related to MET and PDGFRA, supplemented with quantitative data and detailed experimental protocols.

The MET Proto-Oncogene

The MET proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and tissue regeneration.[2] Its only known ligand is Hepatocyte Growth Factor (HGF).[4]

MET Signaling Pathway

Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues in its C-terminal tail.[2] This creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of several major signaling cascades:

-

RAS/MAPK Pathway: Activation of this pathway through GRB2/SOS promotes cell proliferation and survival.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and proliferation. MET activation leads to the phosphorylation of the p85 subunit of PI3K, initiating the cascade.[5]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) activation is involved in cell survival and proliferation.

-

SRC and FAK signaling: These pathways are implicated in cell motility, invasion, and metastasis.

Oncogenic Activation of MET in Cancer

Aberrant MET activation in cancer occurs primarily through three mechanisms:

-

Gene Amplification: An increased copy number of the MET gene leads to receptor overexpression and ligand-independent activation.[2][5] MET amplification is found in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][2][6]

-

Activating Mutations: Somatic mutations can lead to constitutive kinase activity. A key example is the MET exon 14 skipping mutation , where mutations in the splice sites of exon 14 lead to its exclusion from the final mRNA transcript.[7][8] This results in the loss of the juxtamembrane domain containing a binding site for the E3 ubiquitin ligase CBL, which is responsible for receptor degradation.[8] The consequence is a stable and constitutively active MET receptor.[7]

-

Overexpression: Increased MET protein expression, even without gene amplification, can contribute to tumorigenesis and is often associated with a poor prognosis.[6]

The PDGFRA Proto-Oncogene

Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a member of the type III receptor tyrosine kinase family.[9] It plays a critical role in the development of various cell lineages.

PDGFRA Signaling Pathway

Ligand (PDGF) binding induces PDGFRA dimerization and autophosphorylation, activating downstream pathways that overlap significantly with MET signaling, including:

-

RAS/MAPK Pathway

-

PI3K/AKT Pathway

-

STAT Pathway

This convergence of downstream effectors highlights the potential for crosstalk and shared mechanisms of oncogenesis between MET and PDGFRA.

Oncogenic Activation of PDGFRA in Cancer

Similar to MET, PDGFRA becomes oncogenic through gain-of-function mutations and gene amplification.

-

Activating Mutations: These are particularly prevalent in Gastrointestinal Stromal Tumors (GISTs).[10][11][12] Mutations in different exons lead to varying sensitivities to tyrosine kinase inhibitors (TKIs). The most common mutation is the D842V substitution in exon 18 , which confers primary resistance to imatinib.[11][13] Other mutations in exons 12 and 14 are generally more sensitive to TKI therapy.[11][13]

-

Gene Amplification: PDGFRA amplification is a known driver in a subset of glioblastomas and other solid tumors.

Quantitative Data Summary

Prevalence of MET and PDGFRA Alterations

| Cancer Type | MET Alteration | Prevalence | PDGFRA Alteration | Prevalence |

| NSCLC | Exon 14 Skipping | ~3-4% | - | - |

| Amplification | ~1-5% | - | - | |

| GIST | - | - | Activating Mutations | ~10-15%[14] |

| D842V (Exon 18) | ~60% of PDGFRA+ GISTs[10] | |||

| Gastric Cancer | Amplification | ~4-7%[6] | - | - |

| Overexpression | ~39-60%[6] | - | - | |

| Glioblastoma | - | - | Amplification | ~10-15% |

Efficacy of Targeted Therapies

| Drug | Target | Cancer Type | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |

| Capmatinib | MET | NSCLC | METex14, Treatment-naïve | 68%[15] | 12.6 months[15] |

| NSCLC | METex14, Previously treated | 41%[15] | 9.7 months[15] | ||

| Tepotinib | MET | NSCLC | METex14 | 46%[16] | - |

| Crizotinib | MET, ALK, ROS1 | NSCLC | METex14 | 32% | 9.1 months |

| Avapritinib | PDGFRA, KIT | GIST | PDGFRA Exon 18 | 84%[17] | Not Reached[17] |

| GIST | PDGFRA D842V | 89%[17] | Not Reached[17] | ||

| Imatinib | KIT, PDGFRA (non-D842V) | GIST | PDGFRA D842V | Very low (~3%)[18] | - |

Experimental Protocols

Detection of MET/PDGFRA Gene Amplification by FISH

Methodology:

-

Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

-

Pretreatment: Slides are incubated in a heat-induced epitope retrieval solution followed by digestion with a protease (e.g., pepsin) to permeabilize the cells and unmask the target DNA.

-

Probe Hybridization: A dual-color probe set is applied, containing a probe for the target gene (e.g., MET or PDGFRA) labeled with one fluorophore and a probe for the centromere of the corresponding chromosome (e.g., CEP7 for MET, CEP4 for PDGFRA) labeled with another.

-

Denaturation and Hybridization: The probes and target DNA are co-denatured by heating, followed by overnight hybridization at 37°C.

-

Post-Hybridization Washes: Slides are washed under stringent conditions to remove non-specifically bound probes.

-

Counterstaining and Imaging: The nuclei are counterstained with DAPI, and images are captured using a fluorescence microscope equipped with appropriate filters.

-

Analysis: The number of signals for the target gene and the centromere are counted in at least 50 non-overlapping tumor cell nuclei. Amplification is determined by the ratio of the target gene to the centromere probe (e.g., MET/CEP7 ratio ≥ 2.0).

Immunoprecipitation (IP) and Western Blotting for Protein Analysis

Methodology:

-

Cell Lysis: Cultured cells or homogenized tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.[19]

-

Immunoprecipitation:

-

The protein lysate is incubated with a primary antibody specific for the target protein (e.g., anti-MET or anti-PDGFRA) overnight at 4°C with gentle rocking.[19]

-

Protein A/G agarose or magnetic beads are added to capture the antibody-protein complexes.[19][20]

-

The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.[19]

-

The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.[19]

-

-

Western Blotting:

-

The eluted protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody targeting the protein of interest (which can be the same as the IP antibody or a different one, e.g., anti-phospho-MET).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Cell Viability (MTT) Assay

Methodology:

-

Cell Seeding: Cancer cells with known MET or PDGFRA status are seeded into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[21]

-

Compound Treatment: Cells are treated with serial dilutions of a test compound (e.g., a MET or PDGFRA inhibitor) and incubated for a specified period (e.g., 72 hours).[22]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45-0.5 mg/ml.[23] The plate is incubated for 1-4 hours at 37°C.[23]

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[24] A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan.[23]

-

Absorbance Reading: The plate is shaken to ensure complete solubilization, and the absorbance is read on a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The absorbance values are corrected for background and normalized to untreated controls to determine the percentage of cell viability. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Conclusion and Future Directions

The identification of MET and PDGFRA as key oncogenic drivers has revolutionized the treatment landscape for specific subsets of cancer patients. Targeted therapies have shown remarkable efficacy, underscoring the importance of molecular testing to guide treatment decisions. However, challenges remain, including the development of acquired resistance to these inhibitors. Future research will focus on understanding and overcoming resistance mechanisms, developing next-generation inhibitors, and exploring rational combination therapies to improve patient outcomes further. The continued refinement of diagnostic assays will also be crucial for accurately identifying patients who are most likely to benefit from these targeted agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches [mdpi.com]

- 6. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mesenchymal-Epithelial Transition Exon 14 Skipping Mutation and Amplification in 5,008 Patients With Lung Cancer [frontiersin.org]

- 8. Activation of MET by gene amplification or by splice mutations deleting the juxtamembrane domain in primary resected lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene Mutations in Gastrointestinal Stromal Tumors: Advances in Treatment and Mechanism Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Identity of PDGFRA D842V-Mutant Gastrointestinal Stromal Tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]

- 14. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]

- 16. mdpi.com [mdpi.com]

- 17. targetedonc.com [targetedonc.com]

- 18. Clinical efficacy comparison of avapritinib with other tyrosine kinase inhibitors in gastrointestinal stromal tumors with PDGFRA D842V mutation: a retrospective analysis of clinical trial and real-world data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ulab360.com [ulab360.com]

- 20. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 21. m.youtube.com [m.youtube.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

A Technical Guide to Met/pdgfra-IN-2-Induced Apoptosis for Researchers

An In-Depth Examination of a Dual Kinase Inhibitor's Pro-Apoptotic Activity

This technical guide provides a comprehensive overview of the pro-apoptotic effects of Met/pdgfra-IN-2, a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available quantitative data, details experimental methodologies for assessing its apoptotic activity, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of Pro-Apoptotic and Anti-Proliferative Efficacy

This compound has demonstrated significant potential in inducing apoptosis and inhibiting the proliferation of cancer cells. The following tables summarize the key quantitative data from published research.

Table 1: In Vitro Anti-Proliferative Activity of this compound (Compound 8h) [1]

| Cell Line | Cancer Type | IC50 (μM) |

| AsPc-1 | Pancreatic Adenocarcinoma | 9.7 |

| EBC-1 | Lung Cancer | 6.1 |

| MKN-45 | Gastric Cancer | 12.0 |

| Mia-Paca-2 | Pancreatic Adenocarcinoma | 11.5 |

| HT-29 | Colorectal Adenocarcinoma | 8.6 |

| K562 | Chronic Myelogenous Leukemia | 34.4 |

Table 2: Induction of Apoptosis in AsPC-1 Cells by this compound (Compound 8h) [1][2]

| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| Untreated Control | 7.6 | 4.8 | 12.4 |

| This compound (10 µM) | 15.8 | 9.6 | 25.4 |

Core Signaling Pathway in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by simultaneously inhibiting the MET and PDGFRA receptor tyrosine kinases. This dual inhibition disrupts key downstream signaling cascades that are crucial for cancer cell survival and proliferation. The precise downstream signaling molecules affected by this compound to induce apoptosis have not been fully elucidated in the primary literature. However, based on the known functions of MET and PDGFRA, a putative signaling pathway can be proposed.

References

The Dual MET/PDGFRA Inhibitor, Met/pdgfra-IN-2: A Technical Overview of its Anti-Proliferative Effects

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative effects of Met/pdgfra-IN-2, a novel dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document details the compound's efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Executive Summary

This compound, also identified as compound 8h in its originating study, is a synthetic quinazoline-1,2,3-triazole hybrid molecule. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This dual inhibitory action leads to the induction of apoptosis and a potent suppression of cell proliferation across a range of cancer cell lines, particularly those exhibiting MET positivity. This document summarizes the key quantitative data, outlines the experimental methodologies for assessing its anti-proliferative activity, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Anti-Proliferative Activity

The efficacy of this compound in curbing cell proliferation has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are presented in the table below. These values were determined using the Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| AsPc-1 | Pancreatic Carcinoma | 9.7 |

| EBC-1 | Lung Squamous Cell Carcinoma | 6.1 |

| MKN-45 | Gastric Carcinoma | 12.0 |

| Mia-Paca-2 | Pancreatic Carcinoma | 11.5 |

| HT-29 | Colorectal Adenocarcinoma | 8.6 |

| K562 | Chronic Myelogenous Leukemia | 34.4 |

Mechanism of Action: Dual Inhibition of MET and PDGFRA Signaling

This compound exerts its anti-proliferative effects by targeting two key receptor tyrosine kinases: MET and PDGFRA. Both of these receptors, when activated by their respective ligands (Hepatocyte Growth Factor for MET and Platelet-Derived Growth Factor for PDGFRA), trigger a cascade of downstream signaling events that are crucial for cell growth, survival, and proliferation. The primary signaling pathways activated by MET and PDGFRA include the RAS-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

By inhibiting the kinase activity of both MET and PDGFRA, this compound effectively blocks these downstream pro-survival and proliferative signals, leading to cell cycle arrest and apoptosis.[1][2][3][4]

Figure 1: Simplified signaling pathway of MET and PDGFRA and the inhibitory action of this compound.

Experimental Protocols

The anti-proliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay.[5]

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines AsPc-1, EBC-1, MKN-45, Mia-Paca-2, HT-29, and K562 were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Application: this compound was dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration was kept below 0.5%. Cells were treated with these concentrations for 72 hours.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Fixation: After the 72-hour incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates were washed five times with distilled water and then air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates were washed four times with 1% (v/v) acetic acid to remove any unbound SRB dye and then air-dried.

-

Solubilization of Bound Dye: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance was read at 540 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.

Figure 2: Workflow of the Sulforhodamine B (SRB) cell proliferation assay.

Conclusion

This compound is a promising dual inhibitor of MET and PDGFRA with potent anti-proliferative activity against a variety of cancer cell lines. Its well-defined mechanism of action and quantifiable efficacy make it a compelling candidate for further preclinical and clinical investigation in the field of targeted cancer therapy. The detailed experimental protocols provided herein offer a foundation for the replication and expansion of these findings by the research community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Signaling by PDGFR in disease [reactome.org]

- 5. researchgate.net [researchgate.net]

Discovery of quinazoline-1,2,3-triazole hybrids

An In-depth Technical Guide on the Discovery of Quinazoline-1,2,3-Triazole Hybrids

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance. One such promising class of hybrid molecules is the quinazoline-1,2,3-triazole hybrids. These compounds integrate the structural features of the quinazoline ring system, a cornerstone in the development of numerous anticancer agents like gefitinib and erlotinib, with the 1,2,3-triazole moiety, a versatile linker known for its favorable physicochemical properties and ability to form crucial interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these hybrids, with a focus on their anticancer and antimicrobial activities.

Synthetic Strategies

The synthesis of quinazoline-1,2,3-triazole hybrids typically involves a multi-step reaction sequence. A common and efficient method utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3] The general workflow involves the synthesis of a quinazoline core bearing either an azide or an alkyne functionality, which is then coupled with a corresponding triazole precursor.

General Experimental Protocol for Synthesis

A representative synthetic route begins with the preparation of a key intermediate, such as a propargylated quinazoline derivative.[4] This is followed by the "click" reaction with various substituted azides to generate the final hybrid molecules.

Step 1: Synthesis of N-propargyl quinazolinone intermediate

-

A mixture of the starting quinazolinone derivative (1 equivalent), propargyl bromide (1.2 equivalents), and a base such as potassium carbonate (K2CO3) (2 equivalents) is refluxed in a suitable solvent like acetone or dimethylformamide (DMF) for several hours.[4][5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the N-propargyl quinazolinone.

Step 2: Synthesis of Quinazoline-1,2,3-triazole hybrids via CuAAC

-

The N-propargyl quinazolinone intermediate (1 equivalent) and a substituted aryl azide (1 equivalent) are dissolved in a solvent system, typically a mixture of t-butanol and water.[4]

-

A catalytic amount of a copper(I) source, such as copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate, is added to the mixture.

-

The reaction is stirred at a specified temperature (e.g., 70°C) for several hours until completion, as indicated by TLC.[4]

-

The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the desired quinazoline-1,2,3-triazole hybrid.[4]

Biological Evaluation: Anticancer Activity

Quinazoline-1,2,3-triazole hybrids have demonstrated significant potential as anticancer agents, often acting as multi-target inhibitors of key signaling proteins involved in tumorigenesis.[6]

Mechanism of Action

Many of these hybrids exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and MET kinase.[6][7][8] Dysregulation of these kinases is a common driver of cancer progression.[1] By simultaneously targeting multiple pathways, these hybrids can offer a more robust therapeutic effect and potentially circumvent resistance mechanisms associated with single-target agents. Furthermore, some compounds have been shown to inhibit other crucial enzymes like Topoisomerase II (Topo II) and induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[1][6][9]

Caption: Multi-target mechanism of quinazoline-1,2,3-triazole hybrids.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative effects of these hybrids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

| Compound | Cell Line | Target(s) | IC50 (µM) | Reference |

| 8g | A549 (Lung) | EGFR/BRAF | 1.15 | [7] |

| 8h | A549 (Lung) | EGFR/BRAF | 1.98 | [7] |

| 8c | AsPC-1 (Pancreatic) | MET/PDGFRA | 6.1 | [4] |

| 8h | AsPC-1 (Pancreatic) | MET/PDGFRA | 7.2 | [4] |

| 5b | MCF-7 (Breast) | EGFR | 20.71 | [1] |

| 14d | HeLa (Cervical) | EGFR/VEGFR-2/Topo II | 0.08 | [6] |

| 14d | HepG-2 (Liver) | EGFR/VEGFR-2/Topo II | 0.12 | [6] |

| 14d | MCF-7 (Breast) | EGFR/VEGFR-2/Topo II | 0.15 | [6] |

| 6a | MCF-7 (Breast) | Not specified | 38.38 | [5][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the quinazoline-1,2,3-triazole hybrid compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Biological Evaluation: Antimicrobial Activity

In addition to their anticancer properties, quinazoline-1,2,3-triazole hybrids have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][11] The hybridization of these two scaffolds aims to leverage their known individual antimicrobial activities to create more potent compounds.[12]

Caption: Workflow for the biological evaluation of hybrid compounds.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound | Microorganism | Activity Type | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 9ac | Staphylococcus aureus | Antibacterial | 0.625 | 1.25 | [2][11] |

| 9ab-ai | Enterococcus faecalis | Antibacterial | 0.625 | 1.25 | [2][11] |

| 9ac-j | Pseudomonas aeruginosa | Antibacterial | 0.625 | 1.25 | [2][11] |

| 9aa-aj | Candida albicans | Antifungal | 1.25 | - | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The hybridization of quinazoline and 1,2,3-triazole moieties has yielded a versatile scaffold with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. These compounds have demonstrated potent, multi-targeted activity against various cancer cell lines and a broad spectrum of microbial pathogens.[4][7][11] The synthetic accessibility via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating extensive structure-activity relationship (SAR) studies.[3]

Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as improving their pharmacokinetic and toxicological profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these hybrids in preclinical models of cancer and infectious diseases. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antimicrobial activity of novel 1,2,3-triazole-conjugates of quinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazolin-2-yl 1,2,3-triazole hybrids as promising multi-target anticancer agents: Design, synthesis, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAF V600E inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06694D [pubs.rsc.org]

- 8. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Met/pdgfra-IN-2: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met/pdgfra-IN-2, also identified as compound 8h in the primary literature, is a synthetic small molecule inhibitor targeting both the MET and PDGFRA receptor tyrosine kinases.[1] The compound belongs to a novel class of quinazoline-1,2,3-triazole hybrids designed for anticancer properties.[1] Overexpression and aberrant signaling of MET and PDGFRA are implicated in the progression of various cancers, making them key targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound based on currently available data.

Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of this compound against its primary kinase targets has been quantified, demonstrating potent inhibition of MET and activity against PDGFRA.

| Target Kinase | IC50 (µM) | Assay Type | Source |

| MET | 0.23 ± 0.04 | HTRF | [1] |

| PDGFRA | Identified as a target | Kinase Panel (24 kinases) | [1] |

Note: Full quantitative data for the 24-kinase panel has not been made publicly available.

Cellular Proliferation Inhibition

This compound has demonstrated dose-dependent inhibition of proliferation in a panel of human cancer cell lines with varying levels of MET expression.

| Cell Line | Cancer Type | MET Status | IC50 (µM) | Source |

| EBC-1 | Lung Cancer | MET Amplified | 6.1 ± 1.2 | [1] |

| HT-29 | Colorectal Cancer | MET Positive | 8.6 ± 1.5 | [1] |

| AsPc-1 | Pancreatic Cancer | MET Positive | 9.7 ± 1.8 | [1] |

| Mia-Paca-2 | Pancreatic Cancer | MET Positive | 11.5 ± 2.1 | [1] |

| MKN-45 | Gastric Cancer | MET Amplified | 12.0 ± 2.5 | [1] |

| K562 | Chronic Myelogenous Leukemia | MET Positive | 34.4 ± 4.3 | [1] |

Experimental Protocols

MET Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay quantifies the inhibitory effect of this compound on MET kinase activity.

Materials:

-

Recombinant MET kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly-Glu, Tyr 4:1)

-

HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add the MET kinase and the inhibitor solution.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This cell-based assay measures the growth inhibitory effects of this compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding the SRB solution to each well and incubating at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 10 mM Tris base solution to each well.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Western Blot Analysis for MET Phosphorylation

This assay confirms the inhibition of MET signaling in a cellular context.

Materials:

-

Human cancer cell line (e.g., EBC-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Inhibition of MET and PDGFRA signaling pathways by this compound.

Caption: Experimental workflow for characterizing the specificity and selectivity of this compound.

References

Methodological & Application

Application Notes and Protocols for Met/pdgfra-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met/pdgfra-IN-2 is a dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[1] This compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines with active MET signaling.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of both MET and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). These receptors, when activated by their respective ligands (Hepatocyte Growth Factor for MET and PDGFs for PDGFRA), trigger downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways are crucial for cell growth, proliferation, survival, and migration. By blocking the phosphorylation and activation of MET and PDGFRA, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human cancer cell lines, demonstrating its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| EBC-1 | Lung Cancer | 6.1 |

| HT-29 | Colon Cancer | 8.6 |

| AsPc-1 | Pancreatic Cancer | 9.7 |

| Mia-Paca-2 | Pancreatic Cancer | 11.5 |

| MKN-45 | Gastric Cancer | 12.0 |

| K562 | Leukemia | 34.4 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

-

MET-positive: EBC-1 (Lung Cancer), MKN-45 (Gastric Cancer), AsPc-1 (Pancreatic Cancer), Mia-Paca-2 (Pancreatic Cancer), HT-29 (Colon Cancer). These cell lines are recommended based on their known sensitivity to this compound.[1]

-

PDGFRA-positive: Cell lines with known PDGFRA amplification or mutation, often found in glioblastoma and gastrointestinal stromal tumors, can also be considered.[2]

General Cell Culture Protocol:

-

Culture selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency.

This compound Preparation and Storage

-

Reconstitution: Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C for long-term use and at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations just before use.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

Selected cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Selected cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

-

Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

-

Incubate the cells at room temperature for 15 minutes in the dark.[4]

-

Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[4]

Western Blot Analysis of Signaling Pathways

This protocol is used to assess the effect of this compound on the phosphorylation status of MET, PDGFRA, and downstream signaling proteins.

Materials:

-

6-well plates or larger culture dishes

-

Selected cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-PDGFRA, anti-total-PDGFRA, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at various concentrations and time points.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature. For phospho-protein detection, blocking with 5% BSA in TBST is often recommended.[5]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: this compound inhibits MET and PDGFRA signaling pathways.

Caption: Workflow for evaluating this compound in cell culture.

References

How to dissolve and prepare Met/pdgfra-IN-2 for experiments

These application notes provide detailed protocols for the dissolution and preparation of Met/pdgfra-IN-2 for use in experimental settings. This document is intended for researchers, scientists, and drug development professionals.

Product Information

-

Product Name: this compound

-

Synonyms: Compound 8h (as referenced in Mortazavi et al., 2023)[1]

-

Chemical Class: Quinazoline-1,2,3-triazole hybrid

-

Mechanism of Action: Dual inhibitor of MET and PDGFRA receptor tyrosine kinases.[1][2] It induces apoptosis and inhibits the proliferation of MET-positive cancer cells.[1][2]

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| EBC-1 | Lung Cancer | 6.1 |

| HT-29 | Colon Cancer | 8.6 |

| AsPc-1 | Pancreatic Cancer | 9.7 |

| Mia-Paca-2 | Pancreatic Cancer | 11.5 |

| MKN-45 | Gastric Cancer | 12.0 |

| K562 | Chronic Myelogenous Leukemia | 34.4 |

Data sourced from MedchemExpress, citing Mortazavi et al., 2023.[1][2]

Dissolution Protocol

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure for Preparing a 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 0.5 mg of the powder.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed powder to achieve a 10 mM concentration. For the example above, add 100 µl of DMSO to the 0.5 mg of powder.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Working Solution Preparation:

For cell-based assays, the DMSO stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

The following are detailed methodologies for key experiments that can be performed using this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Add 100 µl of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for MET and PDGFRA Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation status of MET, PDGFRA, and their downstream signaling proteins.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-PDGFRA, anti-PDGFRA, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: MET and PDGFRA signaling pathways and their inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for in vitro studies with this compound.

References

Met/pdgfra-IN-2: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met/pdgfra-IN-2 is a potent dual inhibitor of the MET and PDGFRA receptor tyrosine kinases.[1] These kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound, a novel quinazoline-1,2,3-triazole hybrid, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with MET amplification.[2] This document provides detailed application notes and protocols for the use of this compound in a range of in vitro assays to facilitate further research and drug development efforts.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines are summarized in the table below. These values were determined using a standard cell viability assay and demonstrate the potent and broad-spectrum anti-cancer activity of the compound.

| Cell Line | Cancer Type | MET Status | IC50 (µM)[1] |

| AsPc-1 | Pancreatic Cancer | Positive | 9.7 |

| EBC-1 | Lung Cancer | Positive | 6.1 |

| MKN-45 | Gastric Cancer | Positive | 12.0 |

| Mia-Paca-2 | Pancreatic Cancer | - | 11.5 |

| HT-29 | Colorectal Cancer | - | 8.6 |

| K562 | Chronic Myelogenous Leukemia | - | 34.4 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways of this compound and a general workflow for evaluating its in vitro efficacy.

References

Application Notes and Protocols for Western Blot Analysis of p-MET Following Met/pdgfra-IN-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, receptor tyrosine kinase (MET), also known as hepatocyte growth factor receptor (HGFR), plays a critical role in cell proliferation, migration, and survival.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.[2] Upon binding its ligand, hepatocyte growth factor (HGF), MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) in its kinase domain, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2]

Met/pdgfra-IN-2 is a dual inhibitor of MET and platelet-derived growth factor receptor alpha (PDGFRA).[3] This compound inhibits MET phosphorylation, thereby blocking downstream signaling and inducing apoptosis in MET-positive cancer cells.[3] Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of MET.

These application notes provide a detailed protocol for performing a Western blot to detect phosphorylated MET (p-MET) in cell lysates following treatment with this compound.

Key Signaling Pathway

The MET signaling pathway is initiated by the binding of HGF, which leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of p-MET.

Caption: Western Blot Experimental Workflow.

Data Presentation

Table 1: Reagents and Recommended Concentrations

| Reagent/Component | Recommended Concentration/Dilution | Purpose |

| Cell Lines | ||

| EBC-1, H1993, GTL-16, H441 | N/A | High endogenous MET expression and phosphorylation. |

| Inhibitor | ||

| This compound | 5-20 µM (based on IC50 values)[3] | Inhibition of MET phosphorylation. |

| Stimulant (Optional) | ||

| HGF | 20-50 ng/mL | Induction of MET phosphorylation. |

| Lysis Buffer | ||

| Modified RIPA Buffer | See Table 2 | Cell lysis and protein extraction. |

| Protease Inhibitor Cocktail | 1X | Prevent protein degradation. |

| Phosphatase Inhibitor Cocktail | 1X | Preserve protein phosphorylation. |

| Antibodies | ||

| Primary: p-MET (Tyr1234/1235) | 1:1000 | Detection of phosphorylated MET. |

| Primary: Total MET | 1:1000 | Detection of total MET protein (loading control). |

| Secondary: Anti-rabbit IgG, HRP-linked | 1:2000 - 1:10000 | Detection of primary antibody. |

| Blocking Agent | ||

| Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Block non-specific antibody binding. |

Table 2: Modified RIPA Lysis Buffer Recipe

| Component | Final Concentration | Amount for 10 mL |

| Tris-HCl, pH 7.4 | 50 mM | 500 µL of 1M stock |

| NaCl | 150 mM | 300 µL of 5M stock |

| NP-40 | 1% | 1 mL of 10% stock |

| Sodium Deoxycholate | 0.5% | 500 µL of 10% stock |

| SDS | 0.1% | 100 µL of 10% stock |

| EDTA | 1 mM | 20 µL of 0.5M stock |

| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |

| Phosphatase Inhibitor Cocktail | 1X | 100 µL of 100X stock |

| Deionized Water | to 10 mL |

Note: Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.

Table 3: Recommended Antibodies

| Antibody | Clone/Host | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| p-MET (Tyr1234/1235) | D26 (Rabbit mAb) | Cell Signaling Technology | #3077 | 1:1000 |

| p-MET (Tyr1234/1235) | Polyclonal (Rabbit) | Cell Signaling Technology | #3126 | 1:1000 |

| Total MET | D1C2 (Rabbit mAb) | Cell Signaling Technology | #8198 | 1:1000 |

| Total MET | 25H2 (Mouse mAb) | Cell Signaling Technology | #3127 | 1:1000 |

Experimental Protocols

Cell Culture and Treatment

-

Seed cells (e.g., EBC-1, H1993) in appropriate culture dishes and grow to 70-80% confluency.

-